molecular formula C18H19ClN2O2S2 B2644042 (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one CAS No. 380881-70-9

(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Cat. No. B2644042
CAS RN: 380881-70-9
M. Wt: 394.93
InChI Key: MDXBHZHVOMUWCA-NTCAYCPXSA-N
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Description

(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H19ClN2O2S2 and its molecular weight is 394.93. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

Synthesis and In Vivo Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, which likely include structural analogues of the compound , have been synthesized and tested for their anticancer and antiangiogenic effects in a mouse model. These compounds showed significant potential by reducing tumor volume, cell number, and enhancing the lifespan of tumor-bearing mice. The study highlights the derivatives' strong antiangiogenic properties and ability to suppress tumor-induced endothelial proliferation, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Synthesis for Antimicrobial and Antitumor Applications

New Routes for Synthesis of Derivatives : Research on the synthesis of 1,4-dihydropyridine derivatives using thioxothiazolidin-4-one compounds has been explored. These compounds, obtained through specific synthetic routes, have shown potential in various applications, including the development of compounds with antimicrobial properties (Stanovnik et al., 2002).

Antidiabetic Activity

Discovery of Potent New Derivatives Against Aldose Reductase : Derivatives of thioxothiazolidin-4-one, containing the piperidinyl moiety, have been synthesized and evaluated for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. This research suggests that some synthesized compounds could serve as leads for further modification to develop more effective inhibitors against aldose reductase (Areal et al., 2012).

Structural and Computational Studies

Crystal Structure and Computational Analysis : Studies on arylidene-imidazolone derivatives, including compounds similar to the one of interest, have been conducted to understand their possible conformations and interactions. X-ray diffraction and computational methods were used to examine these compounds, providing insights into their structural properties and potential pharmacological actions (Żesławska et al., 2018).

Miscellaneous Applications

Synthesis for Antioxidant and Surfactant Properties : Derivatives of thioxothiazolidin-4-one have been synthesized and tested for their antioxidant properties in local base oils, showing promising results. Additionally, the synthesis of nonionic surfactants based on these derivatives has been explored, evaluating their physico-chemical, surface properties, and biodegradability, indicating their potential in various industrial applications (Abdelmajeid et al., 2017).

properties

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c19-14-7-3-2-6-13(14)12-15-17(23)21(18(24)25-15)11-8-16(22)20-9-4-1-5-10-20/h2-3,6-7,12H,1,4-5,8-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXBHZHVOMUWCA-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

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